molecular formula C15H19N B12523180 1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole CAS No. 683800-13-7

1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole

Cat. No.: B12523180
CAS No.: 683800-13-7
M. Wt: 213.32 g/mol
InChI Key: KDOMKWMFRCQVKB-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group and a 2-methylpent-4-en-2-yl substituent on the indole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpent-4-en-2-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the synthesis may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the 2-methylpent-4-en-2-yl substituent, resulting in different chemical and biological properties.

    2-Methylindole: Has a methyl group at the 2-position but lacks the additional substituent on the indole ring.

    3-Methylindole: Features a methyl group at the 3-position, leading to distinct reactivity and applications.

Uniqueness

1-Methyl-2-(2-methylpent-4-en-2-yl)-1H-indole is unique due to the presence of both a methyl group and a 2-methylpent-4-en-2-yl substituent on the indole ring. This combination of substituents can impart unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

683800-13-7

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-methyl-2-(2-methylpent-4-en-2-yl)indole

InChI

InChI=1S/C15H19N/c1-5-10-15(2,3)14-11-12-8-6-7-9-13(12)16(14)4/h5-9,11H,1,10H2,2-4H3

InChI Key

KDOMKWMFRCQVKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

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